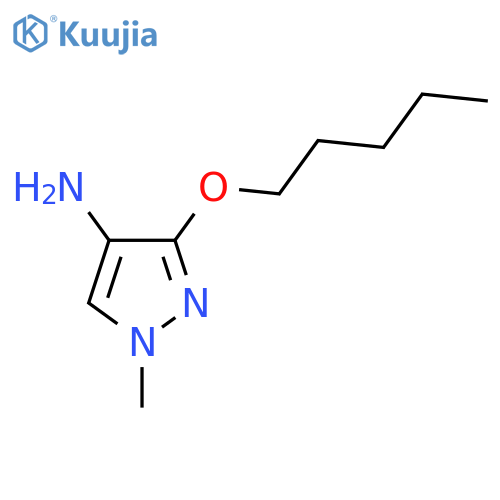Cas no 1690628-34-2 (1-methyl-3-(pentyloxy)-1H-pyrazol-4-amine)

1690628-34-2 structure
商品名:1-methyl-3-(pentyloxy)-1H-pyrazol-4-amine
1-methyl-3-(pentyloxy)-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 1-methyl-3-(pentyloxy)-1H-pyrazol-4-amine
- EN300-1294720
- 1690628-34-2
-
- インチ: 1S/C9H17N3O/c1-3-4-5-6-13-9-8(10)7-12(2)11-9/h7H,3-6,10H2,1-2H3
- InChIKey: AKODYACXKFNALU-UHFFFAOYSA-N
- ほほえんだ: O(C1C(=CN(C)N=1)N)CCCCC
計算された属性
- せいみつぶんしりょう: 183.137162174g/mol
- どういたいしつりょう: 183.137162174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 53.1Ų
1-methyl-3-(pentyloxy)-1H-pyrazol-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1294720-5.0g |
1-methyl-3-(pentyloxy)-1H-pyrazol-4-amine |
1690628-34-2 | 5g |
$4102.0 | 2023-05-27 | ||
| Enamine | EN300-1294720-0.5g |
1-methyl-3-(pentyloxy)-1H-pyrazol-4-amine |
1690628-34-2 | 0.5g |
$1357.0 | 2023-05-27 | ||
| Enamine | EN300-1294720-5000mg |
1-methyl-3-(pentyloxy)-1H-pyrazol-4-amine |
1690628-34-2 | 5000mg |
$2858.0 | 2023-09-30 | ||
| Enamine | EN300-1294720-0.05g |
1-methyl-3-(pentyloxy)-1H-pyrazol-4-amine |
1690628-34-2 | 0.05g |
$1188.0 | 2023-05-27 | ||
| Enamine | EN300-1294720-2.5g |
1-methyl-3-(pentyloxy)-1H-pyrazol-4-amine |
1690628-34-2 | 2.5g |
$2771.0 | 2023-05-27 | ||
| Enamine | EN300-1294720-10.0g |
1-methyl-3-(pentyloxy)-1H-pyrazol-4-amine |
1690628-34-2 | 10g |
$6082.0 | 2023-05-27 | ||
| Enamine | EN300-1294720-0.25g |
1-methyl-3-(pentyloxy)-1H-pyrazol-4-amine |
1690628-34-2 | 0.25g |
$1300.0 | 2023-05-27 | ||
| Enamine | EN300-1294720-50mg |
1-methyl-3-(pentyloxy)-1H-pyrazol-4-amine |
1690628-34-2 | 50mg |
$827.0 | 2023-09-30 | ||
| Enamine | EN300-1294720-500mg |
1-methyl-3-(pentyloxy)-1H-pyrazol-4-amine |
1690628-34-2 | 500mg |
$946.0 | 2023-09-30 | ||
| Enamine | EN300-1294720-250mg |
1-methyl-3-(pentyloxy)-1H-pyrazol-4-amine |
1690628-34-2 | 250mg |
$906.0 | 2023-09-30 |
1-methyl-3-(pentyloxy)-1H-pyrazol-4-amine 関連文献
-
1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
2. Water
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
1690628-34-2 (1-methyl-3-(pentyloxy)-1H-pyrazol-4-amine) 関連製品
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
